molecular formula C17H17ClFN3O3 B4550063 N-(3-chloro-4-fluorophenyl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide

N-(3-chloro-4-fluorophenyl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide

Cat. No.: B4550063
M. Wt: 365.8 g/mol
InChI Key: JOFYNDRIAKULKQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide is a useful research compound. Its molecular formula is C17H17ClFN3O3 and its molecular weight is 365.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0942473 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to N-(3-chloro-4-fluorophenyl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide have been synthesized and evaluated for their antimicrobial activities. For instance, a series of semicarbazone derivatives showed significant antibacterial and antifungal activities, with specific compounds demonstrating good efficacy against bacterial strains and moderate activity against fungal strains (Ahsan et al., 2016).

Fluorescent Probes for Biological and Environmental Samples

Derivatives of hydrazinecarboxamides have been utilized in the design of fluorescent probes for detecting biological and environmental analytes. A study presented a ratiometric fluorescent probe for hydrazine, showcasing its application in environmental water systems and fluorescence imaging in biological samples (Zhu et al., 2019).

Cytotoxic and Antioxidant Evaluation

Research into new heterocyclic moieties, including those related to this compound, has been conducted to assess their cytotoxic and antioxidant properties. Certain derivatives have shown promising results as cytotoxic agents and antioxidants in preliminary screenings (IOSR Journals, Kolanpaka & Gade, 2015).

Electrochromic and Conductive Materials

Compounds with similar structures have been explored for their potential in creating electrochromic materials and conductive polymers. These materials are of interest for applications in electronic devices, sensors, and smart windows (Liou & Chang, 2008).

Antitumor Activity

The structural motif found in this compound has been incorporated into compounds evaluated for their antitumor activities. Research has identified compounds with significant inhibitory effects on cancer cell proliferation, suggesting potential applications in cancer therapy (Hao et al., 2017).

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[[2-(4-ethoxyphenyl)acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3/c1-2-25-13-6-3-11(4-7-13)9-16(23)21-22-17(24)20-12-5-8-15(19)14(18)10-12/h3-8,10H,2,9H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFYNDRIAKULKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NNC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.